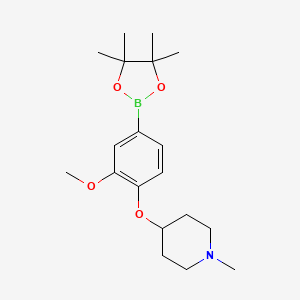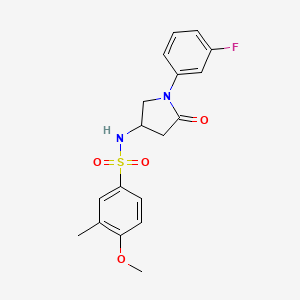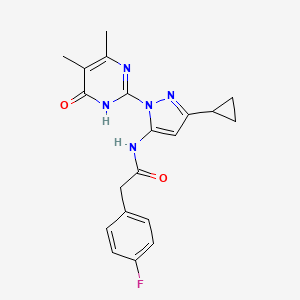![molecular formula C20H15BrClNO5S2 B2978080 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide CAS No. 400088-88-2](/img/structure/B2978080.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide” is a novel compound that has been synthesized and studied for its potential biological applications . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, and L-valine/NaOH . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound has a molecular formula of C17H12BrClN4O3S .Chemical Reactions Analysis
The compound can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 369.234 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has shown promising potential in the field of antimicrobial research. It has been tested for antimicrobial action against bacterial and fungal strains . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity. The antioxidant activity was assessed by DPPH, ABTS, and ferric reducing power assays . The results indicated that the compound has a significant antioxidant effect .
Toxicity Studies
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . The toxicity assays help in understanding the potential harmful effects of the compound on aquatic life .
In Silico Studies
In silico studies were performed concerning the potential antimicrobial effect and toxicity of the compound . These studies provide valuable insights into the potential effects and mechanisms of the compound .
Drug Design
The compound, with its N-acyl-L-valine; 4H-1,3-oxazol-5-one; 2-acylamino ketone; 1,3-oxazole; diphenyl sulfone scaffold, has been used in drug design . It has shown promising potential in the development of novel antimicrobial agents .
Antiproliferative Agents
The compound has been studied for its potential as an antiproliferative agent . The synthesized derivatives of the compound were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloro-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO5S2/c1-29(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)30(27,28)15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADRPZVJKNEXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

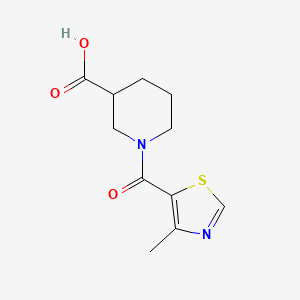

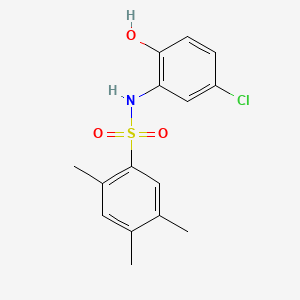
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
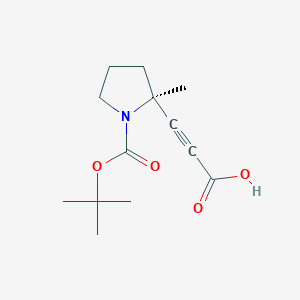
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)
